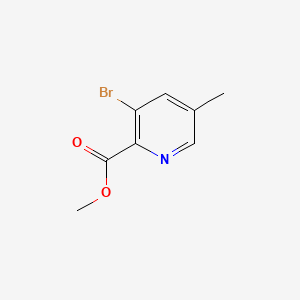

Methyl 3-bromo-5-methylpicolinate

Description

Methyl 3-bromo-5-methylpicolinate is a heterocyclic organic compound belonging to the picolinate ester family. It features a pyridine ring substituted with a bromine atom at position 3, a methyl group at position 5, and a methyl ester at position 2. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine substituent .

Properties

IUPAC Name |

methyl 3-bromo-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEKRCUPWRCRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678751 | |

| Record name | Methyl 3-bromo-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228880-68-9 | |

| Record name | Methyl 3-bromo-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 5-methylpicolinate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

Methyl 3-bromo-5-methylpicolinate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-methylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the methyl group on the pyridine ring can influence its binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of Methyl 3-bromo-5-methylpicolinate include:

*Note: Molecular weight inferred from structural similarity to .

- Substituent Effects: Bromine: Enhances electrophilicity, enabling participation in cross-coupling reactions. Methyl vs. Methoxy Group: In Methyl 5-bromo-3-methoxypicolinate (), the methoxy substituent donates electron density, altering reactivity in aromatic substitution reactions .

Physical and Chemical Properties

- Solubility : Methyl 3-bromo-5-(trifluoromethyl)picolinate () is soluble in dimethyl sulfoxide (DMSO), a common solvent for polar aromatic compounds. The methyl variant likely shares similar solubility trends but may exhibit lower polarity due to the absence of the trifluoromethyl group .

- Stability : Ester derivatives like Methyl 5-bromo-3-methoxypicolinate are typically stable at room temperature, as indicated by storage recommendations for analogs .

- Volatility : 2-Bromo-3-methylpyridine (), lacking an ester group, is more volatile than picolinate esters, impacting its handling in synthetic workflows .

Biological Activity

Methyl 3-bromo-5-methylpicolinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a halogenated derivative of picolinate, characterized by the presence of a bromine atom and a methyl group on the pyridine ring. Its chemical formula is with a molecular weight of approximately 215.06 g/mol. The unique structure enhances its interaction with biological targets, making it a candidate for various applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the bromine atom enhances its binding interactions with microbial receptors, potentially leading to inhibition of growth or cell death in various pathogens.

- In vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined to be promising, suggesting its potential as an antimicrobial agent.

- Mechanism of Action : The antimicrobial effect is hypothesized to occur through disruption of bacterial cell membranes or interference with enzyme activity essential for bacterial survival.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to known enzyme substrates allows it to interact competitively or non-competitively with various enzymes.

- Case Study : A study focused on the inhibition of serine hydrolases demonstrated that this compound could significantly reduce enzyme activity in a dose-dependent manner. Kinetic analysis revealed that it follows Michaelis-Menten kinetics, indicating a classic competitive inhibition mechanism.

Data Table: Biological Activities and Kinetic Parameters

| Biological Activity | Target Organism/Enzyme | Effect | Kinetic Parameters (Vmax, Km) |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition | MIC = 32 µg/mL |

| Antimicrobial | S. aureus | Inhibition | MIC = 16 µg/mL |

| Enzyme inhibition | Serine hydrolases | Reduction | Vmax = 0.55 nmol/mg protein/min |

| Km = 0.9 µM |

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Interaction : The bromine atom facilitates hydrogen bonding or ionic interactions with active sites on enzymes, leading to inhibition or modulation of their activity.

- Receptor Binding : Its structural features allow it to act as a ligand for various receptors, influencing signaling pathways involved in cell growth and differentiation.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development:

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Cancer Research : Preliminary studies suggest potential anticancer properties, warranting further investigation into its effects on tumor cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.